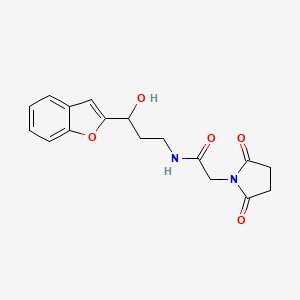

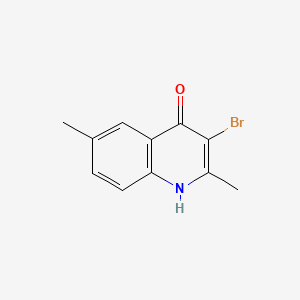

![molecular formula C19H12N2O5S2 B2451881 Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate CAS No. 477537-58-9](/img/structure/B2451881.png)

Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

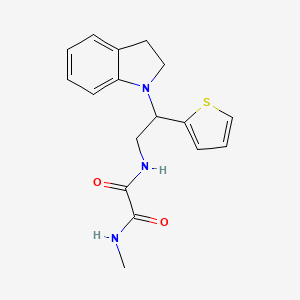

“Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate” is a chemical compound. It is a derivative of benzothiophene . Benzothiophene derivatives are known to be GluR6 antagonists, which are useful for the treatment of disorders of the central nervous system .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a microwave-assisted synthesis of a related compound, “Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate”, was achieved by reacting 2-Fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate and triethylamine .Applications De Recherche Scientifique

Kinase Inhibitors

Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate has been employed in the synthesis of kinase inhibitors. Specifically, microwave-assisted reactions have enabled the rapid access to 3-aminobenzo[b]thiophenes, which serve as key scaffolds for kinase-targeted compounds . These inhibitors play a crucial role in modulating cellular signaling pathways and have potential therapeutic applications in cancer, inflammation, and other diseases.

LIMK1 Inhibitors

The compound contributes to the synthesis of the thieno[2,3-b]pyridine core motif, which has been explored as a lead scaffold for LIMK1 inhibitors. LIMK1 regulates actin dynamics and cell migration, making it an attractive target for cancer metastasis inhibition .

MK2 Inhibitors

Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate also participates in the construction of the benzo[4,5]thieno[3,2-e][1,4]diazepin-5(2H)-one scaffold, which serves as a core structure for MK2 inhibitors. MK2 is involved in inflammatory responses, and its inhibition could have implications in autoimmune diseases and cancer .

PIM Kinase Inhibitors

The compound has been utilized in the development of a benzo[4,5]thieno[3,2-d]pyrimidin-4-one inhibitor targeting PIM kinases. PIM kinases play roles in cell survival, proliferation, and drug resistance, making them relevant targets for cancer therapy .

Organic Semiconductors

Benzothiophenes, including derivatives like Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate, are important components of organic semiconductors. Their extended and highly delocalized electronic structures make them valuable for optoelectronic devices, such as organic field-effect transistors and solar cells .

Drug Discovery

Substituted benzothiophenes, including this compound, serve as privileged structures in medicinal chemistry. They have been incorporated into various drug classes, including tubulin polymerization inhibitors, acetyl-CoA carboxylase inhibitors, antidepressants, and estrogen receptor modulators . These applications highlight their versatility and potential for therapeutic development.

Orientations Futures

Thiophene-based analogs, including “Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate”, have potential biological activity and could be of interest to medicinal chemists looking to develop advanced compounds with a variety of biological effects . Future research could focus on further exploring the synthesis, properties, and potential applications of these compounds .

Propriétés

IUPAC Name |

methyl 3-[(5-nitro-1-benzothiophene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O5S2/c1-26-19(23)17-16(12-4-2-3-5-14(12)28-17)20-18(22)15-9-10-8-11(21(24)25)6-7-13(10)27-15/h2-9H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHVRVAOYOIMBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2451815.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(methylthio)phenyl)propanamide](/img/structure/B2451817.png)